

# Spectroscopic Profile of 2-Fluoro-6-hydroxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: **2-Fluoro-6-hydroxybenzoic acid**

Cat. No.: **B1296982**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-6-hydroxybenzoic acid** (also known as 6-Fluorosalicylic acid), a valuable intermediate in pharmaceutical and agrochemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies used for their acquisition, to support researchers in compound characterization and quality control.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Fluoro-6-hydroxybenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Fluoro-6-hydroxybenzoic acid** (DMSO-d<sub>6</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.45	t	~8.5	H-4
~6.90	d	~8.5	H-5
~6.80	d	~8.0	H-3
~13.5 (broad)	s	-	-COOH
~10.5 (broad)	s	-	-OH

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Fluoro-6-hydroxybenzoic acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~169.0	C=O (Carboxylic acid)
~160.0 (d, $^1\text{JCF} \approx 240$ Hz)	C-2
~158.0	C-6
~133.0	C-4
~115.0	C-5
~112.0 (d, $^2\text{JCF} \approx 20$ Hz)	C-1
~110.0	C-3

Note: The exact chemical shifts for  $^{13}\text{C}$  NMR are predicted based on established substituent effects and data from similar compounds, as a publicly available, fully assigned spectrum was not found in the literature search. The coupling constant for C-2 is an expected value for a direct C-F bond, and the coupling for C-1 is an expected two-bond coupling.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Fluoro-6-hydroxybenzoic acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2500	Broad	O-H stretch (Carboxylic acid and Phenol)
~1650	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Carboxylic acid/Phenol)
~1100	Medium	C-F stretch

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-Fluoro-6-hydroxybenzoic acid**

m/z	Relative Intensity (%)	Assignment
156	~100	[M] <sup>+</sup> (Molecular Ion)
139	Moderate	[M-OH] <sup>+</sup>
111	Moderate	[M-COOH] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Fluoro-6-hydroxybenzoic acid** (approximately 10-20 mg) is prepared in a deuterated solvent, typically DMSO-d<sub>6</sub> (0.5-0.7 mL), and transferred to a 5 mm NMR tube. The use of DMSO-d<sub>6</sub> allows for the observation of the exchangeable protons of the carboxylic acid and hydroxyl groups.

- **<sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. The spectral width is set to appropriately cover the aromatic and acidic proton regions. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).

- $^{13}\text{C}$  NMR Spectroscopy: The  $^{13}\text{C}$  NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. The spectral width is set to encompass the carbonyl and aromatic carbon regions.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of solid **2-Fluoro-6-hydroxybenzoic acid** is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- A background spectrum of the clean ATR crystal (e.g., diamond) is collected.
- A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured.
- The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

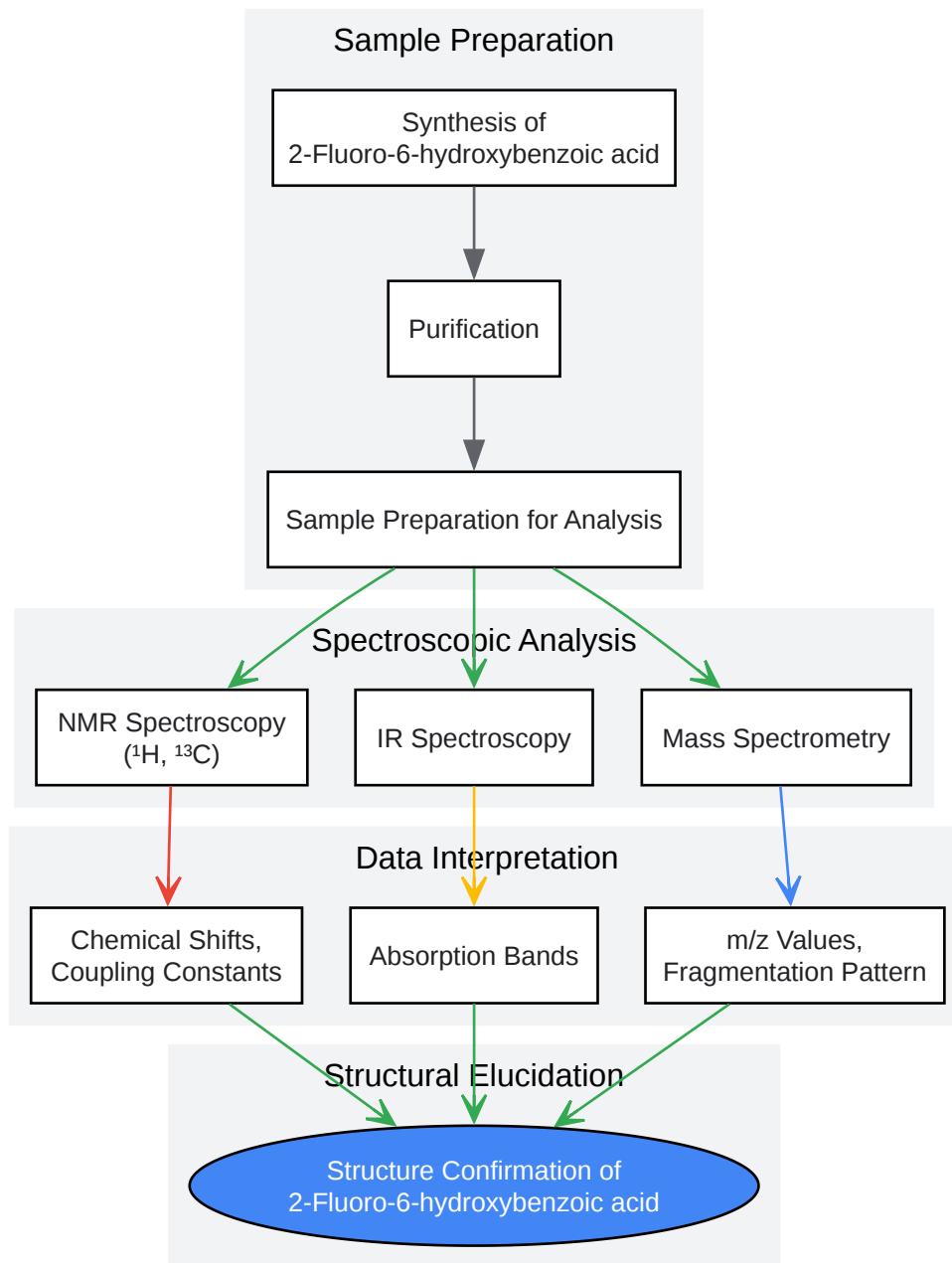
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

- A small amount of the sample is introduced into the ion source, either via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is ionized using a standard electron energy of 70 eV.
- The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The mass-to-charge ratio ( $m/z$ ) and relative abundance of each ion are recorded to generate the mass spectrum.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-Fluoro-6-hydroxybenzoic acid**.



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Caption: Workflow for the spectroscopic characterization of **2-Fluoro-6-hydroxybenzoic acid**.

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